molecular formula C13H20N4O2 B2401695 N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2201241-52-1

N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide

Cat. No.: B2401695
CAS No.: 2201241-52-1
M. Wt: 264.329
InChI Key: FIECPXMDSADUPV-UHFFFAOYSA-N
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Description

N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the 1-methyl group.

    Amidation: The final step involves the reaction of the alkylated pyrazole with an acryloyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or pyrazole ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyrazole or amide derivatives.

Scientific Research Applications

N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amide group may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with a similar amide structure but different aromatic ring.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Contains a different heterocyclic ring but shares the amide functional group.

Uniqueness

N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is unique due to its specific combination of a pyrazole ring and an acryloyl amide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1-methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-5-11(18)14-7-6-12(19)16-13(2,3)10-8-15-17(4)9-10/h5,8-9H,1,6-7H2,2-4H3,(H,14,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIECPXMDSADUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=C1)C)NC(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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